(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

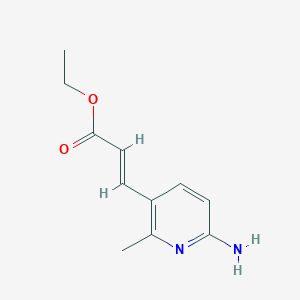

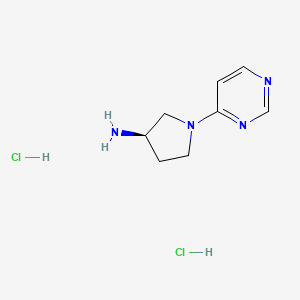

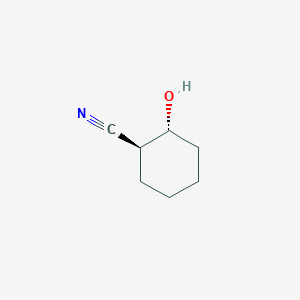

Based on the name, “(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride” is a chemical compound. Pyrimidin-4-yl is a component of the pyrimidine ring system, which is a basic structure in many biological compounds like nucleotides. Pyrrolidin-3-amine indicates the presence of a pyrrolidine ring, a five-membered ring with four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride” would likely involve a pyrimidine ring attached to a pyrrolidine ring via a nitrogen atom .Chemical Reactions Analysis

The specific chemical reactions involving “(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride” are not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride” would depend on its specific molecular structure .Wissenschaftliche Forschungsanwendungen

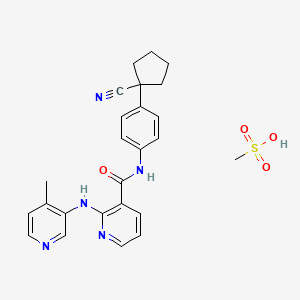

- Application : ®-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride has been identified as a JAK1-selective inhibitor. It was designed based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro [2.4]heptan-7-amine. The compound, denoted as ®-6c, exhibited an impressive IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .

- Advantages : Integrating biocatalytic steps in retrosynthetic analysis offers several benefits, including reduced environmental impact, milder reaction conditions, and access to challenging transformations. ®-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride could serve as a substrate for biocatalytic approaches .

JAK1 Inhibition

Biocatalytic Retrosynthesis

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Wirkmechanismus

Target of Action

The primary target of (3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is JAK1 (Janus Kinase 1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes such as cell growth and differentiation .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK1, it prevents the activation of STAT proteins, disrupting the transmission of signals from various cytokines and growth factors . This can have downstream effects on various cellular processes, including cell growth, survival, and immune response .

Pharmacokinetics

The pharmacokinetic properties of this compound have been optimized through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests . These tests help to understand the compound’s bioavailability, its distribution within the body, how it is metabolized, and how it is excreted .

Result of Action

The inhibition of JAK1 by this compound can lead to a decrease in the activation of STAT proteins, resulting in the disruption of the JAK-STAT signaling pathway . This can affect various cellular processes, potentially leading to changes in cell growth, survival, and immune response . In vivo studies in mice and rats have shown that this compound exhibits desired efficacies in CIA (Collagen-Induced Arthritis) and AIA (Adjuvant-Induced Arthritis) models .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R)-1-pyrimidin-4-ylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-7-2-4-12(5-7)8-1-3-10-6-11-8;;/h1,3,6-7H,2,4-5,9H2;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUKXWZYTZNIRB-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=NC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2444459.png)

![N-(4-chlorophenyl)-2-[4-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2444461.png)

![2,2'-(1,3,5,7-tetraoxo-3a,4,4a,5,7,7a,8,8a-octahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-methylpentanoic acid)](/img/structure/B2444463.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444465.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2444466.png)

![6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![3,4-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2444470.png)